5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects. The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole derivatives with itaconic acid . The reaction conditions often involve heating without a solvent or using solvents like ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance the efficiency of thiazole synthesis .
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids: These compounds share a similar core structure and exhibit antimicrobial activity.
Thiazolidines: These derivatives also contain a thiazole ring and are known for their diverse biological activities.
Uniqueness
What sets 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-3-2-4-11(7-10)18-15(23)8-12-9-25-17(19-12)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXANELOMWUKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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